molecular formula C12H9ClN2S B2684379 2-(1,3-Benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile CAS No. 735342-48-0

2-(1,3-Benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile

Cat. No.: B2684379
CAS No.: 735342-48-0
M. Wt: 248.73
InChI Key: RMMQZJVCETZXHO-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile is an organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile can be achieved through several synthetic pathways. One common method involves the Knoevenagel condensation reaction. In this reaction, 2-aminobenzenethiol is reacted with an appropriate aldehyde or ketone in the presence of a base such as piperidine in ethanol solvent . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-4-chlorobut-2-enenitrile
  • 2-(1,3-Benzothiazol-2-yl)-3-methylbut-2-enenitrile
  • 2-(1,3-Benzothiazol-2-yl)-4-chloro-3-methylbut-2-enamide

Uniqueness

2-(1,3-Benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile is unique due to the presence of both a chloro and a nitrile group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzothiazole derivatives, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2S/c1-8(6-13)9(7-14)12-15-10-4-2-3-5-11(10)16-12/h2-5H,6H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMQZJVCETZXHO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C1=NC2=CC=CC=C2S1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C#N)\C1=NC2=CC=CC=C2S1)/CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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